2,3,3-Trimethyl-6-phenylmorpholine
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Overview
Description
2,3,3-Trimethyl-6-phenylmorpholine is a chemical compound with the molecular formula C₁₃H₁₉NO. It belongs to the class of morpholine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by a morpholine ring substituted with three methyl groups and a phenyl group, making it a unique structure with specific chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyl-6-phenylmorpholine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of N-phenyl-2,3,3-trimethylpropan-1-amine with formaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield. Advanced techniques such as catalytic hydrogenation and high-pressure reactors are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3,3-Trimethyl-6-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium.
Reduction: Hydrogen gas, palladium catalyst; room temperature or elevated temperatures.
Substitution: Halogens, alkylating agents; solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of halogenated or alkylated morpholine derivatives.
Scientific Research Applications
2,3,3-Trimethyl-6-phenylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-6-phenylmorpholine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in cellular processes, such as kinases and proteases. The compound’s effects are mediated through binding to these enzymes, leading to alterations in cellular signaling and function .
Comparison with Similar Compounds
- 2-Phenylmorpholine
- 2-Phenyl-3-methylmorpholine (Phenmetrazine)
- 2-Phenyl-3,4-dimethylmorpholine (Phendimetrazine)
- 2-Phenyl-5-methylmorpholine (Isophenmetrazine)
- 2-Phenyl-3-ethylmorpholine (Phenetrazine)
Comparison: 2,3,3-Trimethyl-6-phenylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2,3,3-trimethyl-6-phenylmorpholine |
InChI |
InChI=1S/C13H19NO/c1-10-13(2,3)14-9-12(15-10)11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3 |
InChI Key |
NVJGMLHJGFIUHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NCC(O1)C2=CC=CC=C2)(C)C |
Origin of Product |
United States |
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